molecular formula C12H11N3O B2416785 4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile CAS No. 1443981-26-7

4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile

Cat. No.: B2416785
CAS No.: 1443981-26-7
M. Wt: 213.24
InChI Key: HTFIXRFWCOYRJM-UHFFFAOYSA-N
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Description

4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile is an organic compound that features a pyrazole ring substituted with a hydroxymethyl group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile can be synthesized through a multi-step process involving the formation of the pyrazole ring followed by the introduction of the benzonitrile group. One common method involves the reaction of 4-(hydroxymethyl)benzonitrile with 1-methyl-3-pyrazolecarboxaldehyde under basic conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide and is carried out in an organic solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 4-[4-(carboxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile.

    Reduction: 4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzylamine.

    Substitution: 4-[4-(alkoxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile or 4-[4-(acyloxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile.

Scientific Research Applications

4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups.

Mechanism of Action

The mechanism of action of 4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile involves its interaction with specific molecular targets. The hydroxymethyl and nitrile groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The pyrazole ring may also participate in π-π stacking interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(hydroxymethyl)benzonitrile
  • 1-methyl-3-pyrazolecarboxaldehyde
  • 4-(methoxymethyl)benzonitrile

Uniqueness

4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile is unique due to the combination of its pyrazole ring and benzonitrile moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[4-(hydroxymethyl)-1-methylpyrazol-3-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-15-7-11(8-16)12(14-15)10-4-2-9(6-13)3-5-10/h2-5,7,16H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFIXRFWCOYRJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=C(C=C2)C#N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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